molecular formula C23H25N3O4 B2577343 1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775502-84-5

1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2577343
CAS RN: 1775502-84-5
M. Wt: 407.47
InChI Key: BIHKLWYHBFHRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as 3,5-Dimethoxybenzoyl-4-piperidin-1-ylmethyl-3-phenyl-1,2,4-oxadiazole, is a synthetic organic compound with a wide range of applications in the pharmaceutical and chemical industries. Its unique structure allows it to act as a building block for a variety of compounds, making it a versatile and useful molecule. In addition, its unique properties make it an attractive target for scientific research and development.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have synthesized a variety of compounds containing the 1,3,4-oxadiazole and piperidine motifs due to their notable biological activities. These compounds are synthesized through reactions involving primary aromatic amines or 1-substituted piperazines with specific precursors under controlled conditions. The structures of these compounds are elucidated using modern spectroscopic techniques, providing detailed insights into their chemical characteristics (L. H. Al-Wahaibi et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Derivatives of 1,3,4-oxadiazole have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibit broad-spectrum antibacterial activities, and others have shown potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds has been assessed against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. Certain compounds demonstrate optimum anti-proliferative activity, highlighting their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).

Antifungal and Antibacterial Activities

Another study focused on synthesizing novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles evaluated their in vitro antifungal activities. Structure-activity relationships were developed by comparing their minimum inhibitory concentrations (MIC) with miconazole and fluconazole, indicating some compounds exhibit comparable or superior antifungal activity against various strains (J. Sangshetti & D. Shinde, 2011).

Potential for Antileukemic Activity

A series of novel derivatives has been synthesized and characterized, with some showing good antiproliferative activity against human leukemic cell lines. This suggests a potential application in the development of antileukemic therapies. Compounds with specific electronic properties, such as an electron-withdrawing halogen substituent, demonstrated excellent in vitro potency, underscoring the importance of structural features in medicinal chemistry (K. Vinaya et al., 2012).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-10-8-16(9-11-26)12-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-7,13-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHKLWYHBFHRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

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